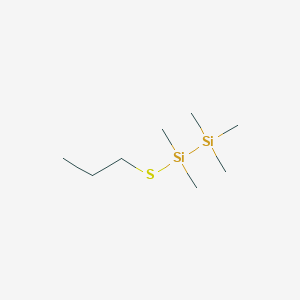
1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The specific structure of this compound includes two silicon atoms, each bonded to three methyl groups and one propylsulfanyl group. This unique arrangement imparts specific chemical properties and reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. One common method is the reaction of 1,1,1,2,2-Pentamethyl-2-chlorodisilane with propylsulfanyl lithium under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the silicon atoms can be substituted with other organic groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Organolithium or Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various organosilicon compounds depending on the substituent used.
Scientific Research Applications
1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in studying the reactivity and properties of silicon-sulfur bonds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane involves its interaction with various molecular targets and pathways. The silicon-sulfur bond plays a crucial role in its reactivity. The compound can undergo nucleophilic substitution reactions, where the propylsulfanyl group is replaced by other nucleophiles. This reactivity is exploited in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,2-Pentamethyl-2-(octadecyloxy)disilane
- 1,1,2,2,2-Pentamethyl-1-phenyldisilane
- 1,1,1,2,2-Pentamethyl-2-(2-vinylphenyl)disilane
Uniqueness
1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane is unique due to the presence of the propylsulfanyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, such as octadecyloxy, phenyl, or vinylphenyl groups. The unique reactivity of the silicon-sulfur bond in this compound is particularly noteworthy .
Properties
CAS No. |
78635-73-1 |
|---|---|
Molecular Formula |
C8H22SSi2 |
Molecular Weight |
206.50 g/mol |
IUPAC Name |
dimethyl-propylsulfanyl-trimethylsilylsilane |
InChI |
InChI=1S/C8H22SSi2/c1-7-8-9-11(5,6)10(2,3)4/h7-8H2,1-6H3 |
InChI Key |
PKWCRMZQBLDXPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCS[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



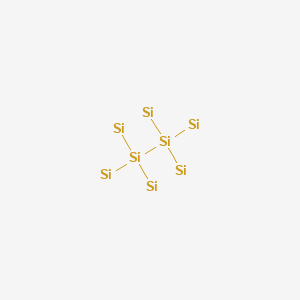
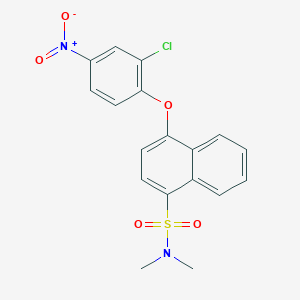

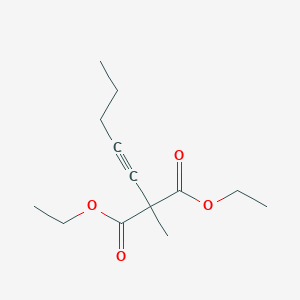
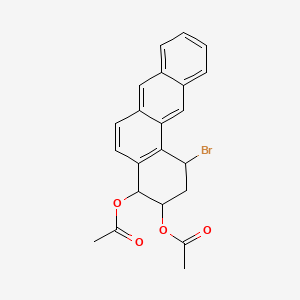
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)

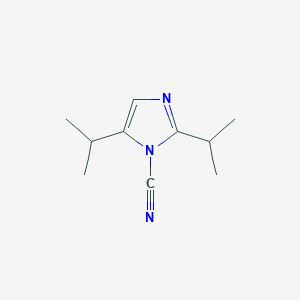
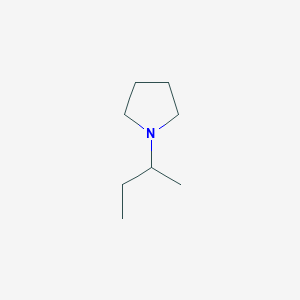
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
stannane](/img/structure/B14430314.png)
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
